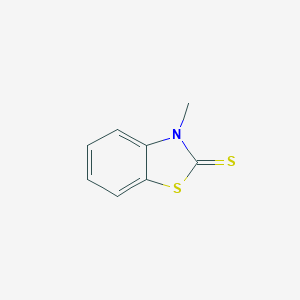

2(3H)-Benzothiazolethione, 3-methyl-

Beschreibung

The exact mass of the compound 2(3H)-Benzothiazolethione, 3-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66551. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3H)-Benzothiazolethione, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzothiazolethione, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNRNPNZAKHEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073288 | |

| Record name | 2(3H)-Benzothiazolethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2254-94-6 | |

| Record name | 3-Methyl-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2254-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzothiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002254946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzothiazole-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzothiazole-2-thione: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzothiazole-2-thione, a heterocyclic organic compound, holds a significant position in synthetic and medicinal chemistry. Its unique structural features, characterized by a fused benzene and thiazole ring system with a methyl group at the 3-position and a thione group at the 2-position, confer upon it a range of chemical reactivities and biological activities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its utility in drug development and organic synthesis.

Chemical Structure and Identification

The core of 3-Methylbenzothiazole-2-thione is the benzothiazole scaffold, a bicyclic system where a benzene ring is fused to a thiazole ring. The nomenclature specifies a methyl group attached to the nitrogen atom at position 3 and a thione (C=S) group at the carbon atom in position 2 of the thiazole ring.

| Identifier | Value |

| IUPAC Name | 3-methyl-1,3-benzothiazole-2-thione |

| CAS Number | 2254-94-6[1][2] |

| Molecular Formula | C₈H₇NS₂[1][2] |

| Molecular Weight | 181.28 g/mol [1][2] |

| InChI Key | IRNRNPNZAKHEAW-UHFFFAOYSA-N |

| SMILES | CN1C(=S)Sc2ccccc12 |

Molecular Structure Diagram:

Caption: Chemical structure of 3-Methylbenzothiazole-2-thione.

Physicochemical Properties

Understanding the physical and chemical properties of 3-Methylbenzothiazole-2-thione is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | Slightly yellow to pink needle-like crystalline powder | ECHEMI |

| Melting Point | 88-91 °C | [1] |

| Boiling Point | 335 °C (predicted) | ECHEMI |

| Density | 1.39 g/cm³ (predicted) | ECHEMI |

| Solubility | Data not readily available in common solvents. Generally, benzothiazole derivatives exhibit good solubility in polar aprotic solvents. | |

| Stability | Stable under normal conditions. Should be stored in a cool, dry place away from strong oxidizing agents. |

Synthesis of 3-Methylbenzothiazole-2-thione

A greener and more efficient method for the synthesis of 3H-benzothiazole-2-thiones involves the reaction of o-iodoaniline derivatives with carbon disulfide.[3][4] The methylation of the nitrogen at position 3 can be achieved subsequently or by using an N-methylated starting material.

General Synthetic Scheme:

Caption: General synthesis pathway for 3-Methylbenzothiazole-2-thione.

Detailed Experimental Protocol (Conceptual):

-

Reaction Setup: To a solution of N-methyl-2-iodoaniline in a suitable aprotic solvent (e.g., DMF or DMSO), add cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst such as tetramethylammonium bromide (TMAB).

-

Addition of Carbon Disulfide: Slowly add carbon disulfide (CS₂) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Methylbenzothiazole-2-thione.

Chemical Reactivity and Key Applications

Conversion of Epoxides to Episulfides (Thiiranes)

A primary and well-documented application of 3-Methylbenzothiazole-2-thione is its use as a thiocarbonyl transfer agent for the conversion of epoxides to their corresponding episulfides (thiiranes).[2] This transformation is of significant interest in organic synthesis as thiiranes are valuable intermediates for the preparation of various sulfur-containing compounds.

Reaction Mechanism:

The reaction is believed to proceed through a nucleophilic attack of the thione sulfur on one of the epoxide carbons, leading to the opening of the epoxide ring. This is followed by an intramolecular cyclization and elimination of 3-methylbenzothiazol-2-one to yield the thiirane.

Caption: Conceptual workflow for the conversion of epoxides to thiiranes.

This reaction is often carried out under mild conditions and provides a good yield of the desired episulfide. The stereochemistry of the epoxide is typically retained in the resulting thiirane.

Role in Medicinal Chemistry and Drug Development

The benzothiazole nucleus is a prominent scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6] While specific drug development programs centered on 3-Methylbenzothiazole-2-thione are not extensively documented in publicly available literature, its derivatives and related benzothiazole-2-thiones are of significant interest to medicinal chemists.

Derivatives of the benzothiazole-2-thione core have been investigated as:

-

Enzyme Inhibitors: The structural features of the benzothiazole ring allow for interactions with the active sites of various enzymes.

-

Antimicrobial Agents: The sulfur and nitrogen heteroatoms can participate in interactions with microbial targets.[7]

-

Anticancer Agents: Benzothiazole derivatives have shown promise in targeting various cancer cell lines.

The synthesis of diverse libraries of substituted benzothiazole-2-thiones, facilitated by the reactivity of the core structure, is a common strategy in the search for new therapeutic agents.[5][6]

Analytical Characterization

The identity and purity of 3-Methylbenzothiazole-2-thione are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Representative):

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the N-methyl protons (around 3.5-4.0 ppm) and a multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a signal for the methyl carbon, signals for the aromatic carbons, and a characteristic downfield signal for the thione carbon (C=S).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and a characteristic C=S stretching band.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (181.28 g/mol ).

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of 3-Methylbenzothiazole-2-thione and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly employed for related compounds.[8]

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions involving 3-Methylbenzothiazole-2-thione.

Safety and Handling

3-Methylbenzothiazole-2-thione is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

3-Methylbenzothiazole-2-thione is a valuable and versatile compound in organic chemistry with important applications, most notably in the synthesis of thiiranes from epoxides. The benzothiazole scaffold it possesses is a key feature in numerous biologically active molecules, making its derivatives attractive targets for drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working in these fields. Further exploration of its biological activities and the development of novel applications will continue to be an active area of research.

References

- Azimian, F., Hamzeh-Mivehroud, M., Mojarrad, J.S., Hemmati, S., & Dastmalchi, S. (2020). Synthesis and biological evaluation of diaryl urea derivatives designed as potential anticarcinoma agents using de novo structure-based lead optimization approach. European Journal of Medicinal Chemistry, 201, 112461.

- Begum, S., Choudhary, M.I., & Khan, K.M. (2009). Synthesis, phytotoxic, cytotoxic, acetylcholinesterase and butrylcholinesterase activities of N, N′-diaryl unsymmetrically substituted thioureas. Natural Product Research, 23(18), 1719–1730.

- Holla, B.S., Veerenda, B., Shivananda, M.K., & Boja, P. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759–767.

- Kaplancikli, Z.A., Turan-Zitouni, G., Ozdemir, A., & Revial, G. (2008). New triazole and triazolothiadiazine derivatives as possible antimicrobial agents. European Journal of Medicinal Chemistry, 43(1), 155–159.

- Koçyiğit-Kaymakçıoğlu, B., Çalışır, M.M., Özbek, B., & Ötük, G. (2010). Synthesis and antimicrobial activities of schiff bases derived from 4-amino-5-(1phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. European Journal of Chemistry, 7(2), 458–464.

- Pavić, K., Rajić, Z., Michnová, H., Jampílek, J., Perković, I., & Zorc, B. (2019). Second generation of primaquine ureas and bis-ureas as potential antimycobacterial agents. Molecular Diversity, 23(3), 657–667.

- Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry, 42(2), 195-204.

- Hunt, F. C. (1968). Thin-layer chromatography of 3-methyl-2-benzothiazolone hydrazone derivatives of aliphatic aldehydes.

Sources

- 1. 3-甲基苯并噻唑-2-硫酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub. Thin-layer chromatography of 3-methyl-2-benzothiazolone hydrazone derivatives of aliphatic aldehydes / Journal of Chromatography A, 1968 [sci-hub.box]

An In-Depth Technical Guide to 2(3H)-Benzothiazolethione, 3-methyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

2(3H)-Benzothiazolethione, 3-methyl-, a heterocyclic compound belonging to the benzothiazole class, has garnered significant interest within the scientific community. Its versatile chemical structure serves as a key building block in organic synthesis and has demonstrated a wide spectrum of biological activities. This technical guide provides a comprehensive review of 2(3H)-Benzothiazolethione, 3-methyl-, focusing on its synthesis, chemical properties, and multifaceted applications in drug discovery and materials science. We delve into the mechanistic underpinnings of its biological actions, supported by experimental data and protocols, to offer a valuable resource for researchers and professionals in the field.

Introduction: The Benzothiazole Scaffold and the Significance of 3-Methyl-2(3H)-benzothiazolethione

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a diverse array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The subject of this guide, 2(3H)-Benzothiazolethione, 3-methyl- (CAS No. 2254-94-6), is a derivative that has emerged as a compound of interest due to its unique chemical reactivity and biological profile.

The presence of a thione group (C=S) and a methyl group on the nitrogen atom of the thiazole ring significantly influences its electronic and steric properties, thereby modulating its interaction with biological targets.[4] This guide aims to provide a detailed exploration of this compound, from its fundamental chemical characteristics to its potential applications in therapeutic development and beyond.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2(3H)-Benzothiazolethione, 3-methyl- is fundamental for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NS₂ | |

| Molecular Weight | 181.28 g/mol | |

| Appearance | Slightly yellow to pink needle-like crystalline powder | |

| Melting Point | 90 °C | |

| Boiling Point | 335 °C | |

| Solubility | Soluble in organic solvents | [4] |

Spectroscopic Characterization: The structural elucidation of 2(3H)-Benzothiazolethione, 3-methyl- is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Synthesis of 2(3H)-Benzothiazolethione, 3-methyl-

The primary and most efficient route for the synthesis of 2(3H)-Benzothiazolethione, 3-methyl- involves the N-alkylation of its precursor, 2-mercaptobenzothiazole (MBT). This reaction is a cornerstone in the derivatization of the benzothiazole scaffold.

Rationale for the Synthetic Approach

The nucleophilic character of the nitrogen atom in the tautomeric thione form of 2-mercaptobenzothiazole makes it susceptible to electrophilic attack by alkylating agents. The choice of methyl iodide or dimethyl sulfate as the methyl source is dictated by their high reactivity and commercial availability. The use of a base is crucial to deprotonate the N-H group, thereby increasing its nucleophilicity and facilitating the reaction.

Detailed Experimental Protocol: N-Alkylation of 2-Mercaptobenzothiazole

This protocol outlines a standard laboratory procedure for the synthesis of 2(3H)-Benzothiazolethione, 3-methyl-.

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Acetone (as solvent)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetone.

-

Basification: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until it dissolves completely. This will form the corresponding salt of MBT.

-

Alkylation: To the stirred solution, add the alkylating agent, methyl iodide or dimethyl sulfate (1.1 equivalents), dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2(3H)-Benzothiazolethione, 3-methyl-.[5]

Caption: Synthetic workflow for 2(3H)-Benzothiazolethione, 3-methyl-.

Biological Activities and Potential Therapeutic Applications

The benzothiazole scaffold is a privileged structure in drug discovery, and 2(3H)-Benzothiazolethione, 3-methyl- and its analogs have been investigated for a range of biological activities.

Antimicrobial Activity

Benzothiazole derivatives are well-documented for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[3][6]

Mechanism of Action: The antimicrobial action of benzothiazoles is believed to be multifactorial. One of the primary mechanisms involves the inhibition of essential bacterial enzymes. For instance, benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[1][4] Other potential targets include enzymes involved in cell wall synthesis and folate metabolism.[7] The lipophilicity of the benzothiazole ring, enhanced by the methyl group in the title compound, facilitates its transport across the microbial cell membrane.

Quantitative Data on Antimicrobial Activity:

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| 2-Mercaptobenzothiazole analog | Staphylococcus aureus | 3.12 | [8] |

| 2-Mercaptobenzothiazole analog | Escherichia coli | 25 | [8] |

| 2-Alkylthio-6-aminobenzothiazole analog | Candida albicans | 15.6 | [6] |

Enzyme Inhibition: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Certain benzothiazole derivatives have been identified as selective inhibitors of MAO-B.

Mechanism of Action: The mechanism of MAO inhibition by benzothiazole derivatives likely involves the interaction of the heterocyclic ring system with the active site of the enzyme. The specific nature of this interaction can be elucidated through molecular docking studies.

Anticancer Activity

Several benzothiazole derivatives have demonstrated promising anticancer activity. Their proposed mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[9] While specific data for 2(3H)-Benzothiazolethione, 3-methyl- is limited, the broader class of benzothiazoles remains an active area of cancer research.

Applications in Materials Science: Corrosion Inhibition

Beyond its biological activities, 2(3H)-Benzothiazolethione, 3-methyl- and related compounds have found applications in materials science, particularly as corrosion inhibitors for various metals and alloys.

Mechanism of Action: The corrosion-inhibiting properties of benzothiazole derivatives are attributed to their ability to adsorb onto the metal surface, forming a protective film. This film acts as a barrier, preventing the interaction of the metal with corrosive agents in the environment. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) which can coordinate with the metal atoms. The planar structure of the benzothiazole ring allows for efficient surface coverage.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed protocols for assessing the key biological activities of 2(3H)-Benzothiazolethione, 3-methyl-.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[10][11]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

2(3H)-Benzothiazolethione, 3-methyl- stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (broth only and broth with solvent)

Procedure:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of the 2(3H)-Benzothiazolethione, 3-methyl- stock solution in MHB in the wells of the microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the same concentration of the solvent used to dissolve the test compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method for measuring the inhibitory activity of compounds against MAO-A and MAO-B.[2][14]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Horseradish peroxidase (HRP)

-

Dye reagent (e.g., Amplex Red)

-

Assay buffer

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microtiter plates

Procedure:

-

Enzyme and Inhibitor Incubation: In the wells of a black microtiter plate, add the MAO enzyme (A or B) and the test compound (2(3H)-Benzothiazolethione, 3-methyl-) at various concentrations. Include wells with a positive control inhibitor and a no-inhibitor control. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate.

-

Detection: Simultaneously, add HRP and the dye reagent. The MAO-catalyzed reaction produces hydrogen peroxide (H₂O₂), which is then used by HRP to oxidize the dye reagent, producing a fluorescent product.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. While specific in vivo pharmacokinetic data for 2(3H)-Benzothiazolethione, 3-methyl- is not extensively available, in silico predictions and data from related benzothiazole derivatives can provide valuable insights.[15][16]

Key Considerations:

-

Lipophilicity: The methyl group and the benzothiazole core contribute to the lipophilicity of the molecule, which can influence its absorption and ability to cross biological membranes, including the blood-brain barrier.

-

Metabolism: The benzothiazole ring is generally susceptible to oxidative metabolism by cytochrome P450 enzymes. The potential metabolic pathways should be investigated to identify any active or toxic metabolites.

-

Drug-likeness: In silico tools can be used to predict the "drug-likeness" of 2(3H)-Benzothiazolethione, 3-methyl- based on Lipinski's rule of five and other parameters.[15]

Conclusion and Future Perspectives

2(3H)-Benzothiazolethione, 3-methyl- is a versatile molecule with a rich chemical and biological profile. Its straightforward synthesis and the diverse biological activities of the benzothiazole scaffold make it an attractive starting point for the development of new therapeutic agents and functional materials. Future research should focus on a more detailed elucidation of its mechanism of action against various biological targets, comprehensive in vivo pharmacokinetic and toxicological studies, and the exploration of its structure-activity relationships through the synthesis and evaluation of a broader range of analogs. The insights provided in this technical guide are intended to serve as a solid foundation for such future endeavors.

References

-

Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 20(5), 8829–8854. [Link]

- Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 151-157.

- Asif, M. (2021). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Journal of Taibah University Medical Sciences, 16(6), 889-899.

- Google Patents. (n.d.). CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

- Di Sarno, V., Marrucci, G., Somma, T., Adesso, S., Sala, M., Caldarelli, A., ... & Saturnino, C. (2021). Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. Pharmaceuticals, 14(11), 1109.

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Pharmaceuticals, 14(2), 143.

- Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (2022). Molecules, 27(19), 6523.

- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Journal of Al-Nahrain University, 17(2), 11-20.

- An Investigational Study on the Role of ADME Agents' Genetic Variation on DD217 Pharmacokinetics and Safety Profile. (2023). Pharmaceutics, 15(10), 2419.

- Singh, M., Singh, S. K., Gangwar, M., Nath, G., & Singh, S. K. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(48), 25159-25169.

- MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Anais da Academia Brasileira de Ciências, 95.

- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2022). Processes, 10(11), 2244.

- Chemistry and metabolites: ADME. (2026).

- Antimicrobial activity of benzothiazole derivatives. (2023).

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

- Comparability of Mixed IC50 Data – A Statistical Analysis. (2013). PLOS ONE, 8(4), e62372.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks.

- Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). RSC Advances, 10(26), 15438-15451.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. scielo.br [scielo.br]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Investigational Study on the Role of ADME Agents’ Genetic Variation on DD217 Pharmacokinetics and Safety Profile [mdpi.com]

Discovery and history of 3-methyl-1,3-benzothiazoline-2-thione

An In-Depth Technical Guide to the Discovery and History of 3-Methyl-1,3-benzothiazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key applications of 3-methyl-1,3-benzothiazoline-2-thione. While a singular "discovery" paper for this specific compound is not readily apparent in historical records, its emergence is intrinsically linked to the broader development of benzothiazole chemistry, particularly in the context of the rubber industry and later in analytical and synthetic chemistry. This guide traces the historical lineage from the initial synthesis of the benzothiazole core to the investigation of its derivatives, including the N-methylated thione, and details its synthesis, properties, and significant applications.

The Genesis of Benzothiazole Chemistry: A Historical Perspective

The journey into the world of benzothiazoles, the foundational structure of 3-methyl-1,3-benzothiazoline-2-thione, began in the late 19th century. In 1887, August Wilhelm von Hofmann, a prominent German chemist, was the first to synthesize a 2-substituted benzothiazole.[1] His pioneering work laid the groundwork for the exploration of this versatile heterocyclic system. The benzothiazole core, a fusion of a benzene and a thiazole ring, would later prove to be a critical scaffold in a multitude of applications, ranging from industrial processes to pharmaceuticals.[2][3][4]

The early 20th century witnessed a surge of interest in benzothiazole derivatives, driven by the burgeoning rubber industry. The vulcanization process, discovered by Charles Goodyear in 1839, was initially a slow and inefficient method for cross-linking rubber polymers with sulfur.[5][6] The search for chemical "accelerators" to speed up this process and improve the properties of the final product became a major area of industrial research. This quest led to the investigation of various organic compounds, with aniline and its derivatives showing early promise.[4] However, toxicity concerns with aniline spurred the development of safer and more effective accelerators.

A significant breakthrough came with the discovery of the accelerating properties of 2-mercaptobenzothiazole (MBT) around 1925.[4] MBT proved to be a highly effective vulcanization accelerator and remains a cornerstone of the rubber industry to this day.[7] This discovery opened the floodgates for the synthesis and evaluation of a vast number of MBT derivatives, as researchers sought to fine-tune properties such as cure rate, scorch safety, and performance in different types of rubber. It is within this fervent period of industrial research and development that 3-methyl-1,3-benzothiazoline-2-thione likely first emerged.

The Emergence of 3-Methyl-1,3-benzothiazoline-2-thione in Industrial Chemistry

While a specific date or individual credited with the first synthesis of 3-methyl-1,3-benzothiazoline-2-thione is not clearly documented in readily available historical literature, its synthesis is a logical and straightforward derivatization of the parent compound, 2-mercaptobenzothiazole. The methylation of the nitrogen atom at the 3-position would have been a natural step in the systematic modification of the MBT structure to explore its effects on vulcanization.

The primary motivation for synthesizing N-substituted derivatives of 2-mercaptobenzothiazole was to modulate the reactivity of the accelerator. By replacing the acidic proton on the nitrogen atom with a methyl group, the resulting compound, 3-methyl-1,3-benzothiazoline-2-thione, would exhibit different solubility and reactivity profiles compared to MBT. These modifications could influence its dispersion in rubber matrices and its interaction with other vulcanization agents.

Role in Rubber Vulcanization

The development of benzothiazole-based accelerators revolutionized the rubber industry. The use of these compounds led to faster cure times, lower energy consumption, and superior physical properties of the vulcanized rubber. The general mechanism involves the accelerator reacting with sulfur to form a more reactive sulfurating agent, which then efficiently cross-links the polymer chains.

Figure 1: A simplified diagram illustrating the role of benzothiazole accelerators in the sulfur vulcanization of rubber.

Synthesis and Chemical Properties

The synthesis of 3-methyl-1,3-benzothiazoline-2-thione is typically achieved through the N-alkylation of 2-mercaptobenzothiazole. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the benzothiazole ring acts as the nucleophile.

General Synthesis Protocol

A common and straightforward method for the synthesis of 3-methyl-1,3-benzothiazoline-2-thione involves the reaction of 2-mercaptobenzothiazole with a methylating agent in the presence of a base.

Experimental Protocol: Synthesis of 3-Methyl-1,3-benzothiazoline-2-thione

-

Dissolution: Dissolve 2-mercaptobenzothiazole in a suitable solvent, such as ethanol or acetone, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture until the 2-mercaptobenzothiazole is fully deprotonated, forming the corresponding salt.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash it with water, and then recrystallize it from a suitable solvent, such as ethanol, to obtain the purified 3-methyl-1,3-benzothiazoline-2-thione.

Figure 2: Synthetic pathway for 3-methyl-1,3-benzothiazoline-2-thione from 2-mercaptobenzothiazole.

Physical and Spectroscopic Data

The physical and spectroscopic properties of 3-methyl-1,3-benzothiazoline-2-thione are well-characterized.

| Property | Value | Reference |

| CAS Number | 2254-94-6 | [8] |

| Molecular Formula | C₈H₇NS₂ | [8] |

| Molecular Weight | 181.28 g/mol | [8] |

| Appearance | Yellow to brown solid | [8] |

| Melting Point | 90 °C | [9] |

| Boiling Point | 335 °C | [9] |

Spectroscopic data is crucial for the identification and characterization of the compound. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring and a characteristic singlet for the N-methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the thione carbon, and the N-methyl carbon. |

| FT-IR | Characteristic absorption bands for C=S stretching, C-N stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications Beyond the Rubber Industry

While its origins are likely rooted in rubber chemistry, 3-methyl-1,3-benzothiazoline-2-thione and its derivatives have found applications in other scientific and industrial domains.

Analytical Chemistry

A closely related compound, 3-methyl-2-benzothiazolinone hydrazone (MBTH), is a well-known and highly sensitive chromogenic reagent used in spectrophotometric analysis.[10][11] MBTH is particularly effective for the determination of aliphatic aldehydes, including formaldehyde.[11] The reaction of MBTH with aldehydes in the presence of an oxidizing agent produces a intensely colored formazan dye, allowing for quantitative analysis. This application highlights the utility of the 3-methyl-benzothiazole scaffold in developing sensitive analytical methods.

Organic Synthesis

The benzothiazole ring system is a valuable building block in organic synthesis.[12] The thione group in 3-methyl-1,3-benzothiazoline-2-thione can participate in various chemical transformations, making it a useful intermediate for the synthesis of more complex heterocyclic compounds with potential biological activities.[3][13][14] Research into benzothiazole derivatives continues to be an active area, with studies exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][14]

Conclusion

The history of 3-methyl-1,3-benzothiazoline-2-thione is a compelling example of how fundamental chemical discoveries can lead to significant industrial applications and further scientific exploration. From its likely inception as a modification of a key rubber vulcanization accelerator to its role as a precursor in the synthesis of valuable analytical reagents and pharmaceutically relevant molecules, this compound embodies the interconnectedness of different fields of chemistry. While the exact moment of its discovery may be intertwined with the broader history of benzothiazole research, its continued relevance in various scientific disciplines is a testament to the enduring importance of this versatile heterocyclic scaffold.

References

-

Benzothiazole. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link].

- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules, 27(18), 6033.

- D'Amico, J. J., & Bollinger, F. G. (1989). Synthesis of 3‐substituted‐2‐benzothiazolinone, 2‐benzoxazolinone and benzothiazoline‐2‐thione. Journal of Heterocyclic Chemistry, 26(5), 1245–1253.

- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2023). Processes, 11(7), 1993.

- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2021). Molecules, 26(11), 3166.

- Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety. (2022). Journal of Molecular Structure, 1247, 131349.

- Synthesis of new 2-mercaptobenzothiazole derivatives. (2015). Tetrahedron Letters, 56(39), 5348-5351.

- Katritzky, A. R., Sakizadeh, K., & Swinson, J. (1985). A Novel Synthesis of Benzothiazoles.

- Coronado, D., et al. (2003). Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model. Rubber Chemistry and Technology, 76(3), 589-623.

- Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles.

- Application of 3-methyl benzothiazoline-2-one hydrazone as a chromogen for the spectrophotometric determination of oriental fruit fly. (2010). Analytical Chemistry, an Indian Journal, 9(1), 39-44.

- CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride. (2005).

-

Vulcanization & Accelerators. (n.d.). Lusida Rubber Products. Retrieved January 27, 2026, from [Link].

- Synthesis and reactions of 2-mercaptobenzothiazole derivatives of expected biological activity. (2005).

- Synthesis of new spiroindolinones incorporating a benzothiazole moiety as antioxidant agents. (2011). Bioorganic & Medicinal Chemistry, 19(14), 4314-4323.

- Xiang-Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

- US6222041B1 - Method for the production of 2-mercaptobenzothiazole. (2001).

- Synthesis and Cyclization of Benzothiazole: Review. (2010). Journal of Current Pharmaceutical Research, 3(1), 13-23.

- Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. (2017). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 461-476.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.

- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2017). Oriental Journal of Chemistry, 33(2), 903-913.

- Katritzky, A. R., et al. (1986).

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv

-

Accelerator. (n.d.). In Britannica. Retrieved January 27, 2026, from [Link].

- Berk, B., et al. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Acta Pharmaceutica Sciencia, 55(3), 17-30.

- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2015). Current Organic Synthesis, 12(4), 436-466.

- Chemistry of Substituted Thiazinanes and Their Deriv

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(11), 3166.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 174-181.

- Synthesis and Spectral studies of 1,3 benzothiazole-2-thiol conjugated thiosemicarbazide as Antibacterial and Antifungal agents. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 645-648.

- Synthesis and Cyclization of Benzothiazole: Review. (2010). Journal of Current Pharmaceutical Research, 3(1), 13-23.

-

Thiazole. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link].

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2014). Arabian Journal of Chemistry, 7(6), 1017-1022.

-

The Story of Vulcanized Rubber: Goodyear's Remarkable Discovery. (2018, December 5). YouTube. Retrieved from [Link]

- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science, 55(2A), 319-333.

- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2017). Oriental Journal of Chemistry, 33(2), 903-913.

- US5367082A - Process for the preparation of 2-mercaptobenzothiazole. (1994).

- CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one. (2013).

-

Chemical Properties of 2(3H)-Benzothiazolethione, 3-methyl- (CAS 2254-94-6). (n.d.). Cheméo. Retrieved January 27, 2026, from [Link].

- EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones. (1996).

- US4189572A - Preparation of 1H-Benzo (2,1,3)thiadiazine-3,4-dihydro-2,2-dioxides. (1980).

- DE69714290D1 - METHOD FOR PRODUCING BENZISOTHIAZOLINE-3-ONES. (2002).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Accelerator | Synthetic Rubber, Vulcanization, Compounding | Britannica [britannica.com]

- 5. lusida.com [lusida.com]

- 6. youtube.com [youtube.com]

- 7. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production | MDPI [mdpi.com]

- 8. CAS 2254-94-6: 3-Methyl-2(3H)-benzothiazolethione [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. tsijournals.com [tsijournals.com]

- 11. CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Basic properties of 3-methylbenzo[d]thiazole-2(3H)-thione

An In-depth Technical Guide to the Core Properties of 3-methylbenzo[d]thiazole-2(3H)-thione

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methylbenzo[d]thiazole-2(3H)-thione, a derivative of the versatile benzothiazole heterocyclic system, serves as a valuable scaffold in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its spectroscopic characteristics. A significant focus is placed on its biological activity, particularly its role as a precursor to potent antibacterial agents that function through the inhibition of the bacterial cell division protein FtsZ. This document is designed to equip researchers with the technical knowledge and practical insights required to effectively utilize this compound in drug discovery and development workflows.

Molecular Structure and Physicochemical Properties

3-methylbenzo[d]thiazole-2(3H)-thione is characterized by a bicyclic structure where a benzene ring is fused to a thiazole ring, which is N-methylated at position 3 and features a thione group at position 2. This arrangement confers specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

Chemical Structure

The chemical structure of the molecule is presented below. While no experimental crystal structure has been deposited in public databases as of this guide's compilation, related benzothiazole structures are known to be essentially planar, and a similar planarity can be expected for this compound[1].

Caption: 2D structure of 3-methylbenzo[d]thiazole-2(3H)-thione.

Core Properties

A summary of the key identifiers and physicochemical properties is provided in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 2254-94-6 | [2][3] |

| Molecular Formula | C₈H₇NS₂ | [2] |

| Molecular Weight | 181.28 g/mol | [2] |

| Appearance | Slightly yellow to pink needle-like crystalline powder | [2] |

| Melting Point | 90 °C | [2] |

| Boiling Point | 335 °C | [2] |

| Density | 1.39 g/cm³ | [2] |

| XLogP3 | 2.6 - 2.97 | [2] |

| Topological Polar Surface Area | 60.6 Ų | [2] |

Synthesis and Purification

The most direct and industrially relevant synthesis of 3-methylbenzo[d]thiazole-2(3H)-thione involves the N-methylation of the readily available precursor, 2-mercaptobenzothiazole (also known as benzo[d]thiazole-2(3H)-thione). The precursor itself is typically produced via a high-pressure reaction between aniline, carbon disulfide, and sulfur[4][5]. The subsequent methylation is a standard SN2 reaction.

Synthesis Workflow

The diagram below outlines the two-stage synthesis process, starting from aniline.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: N-Methylation of 2-Mercaptobenzothiazole

This protocol describes a robust and reproducible method for N-methylation using methyl iodide. The choice of a carbonate base and acetone as the solvent provides excellent conditions for the SN2 reaction while simplifying workup.

Disclaimer: This protocol is a representative method based on standard organic chemistry principles for N-methylation of heterocyclic thiols[6][7]. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

-

2-Mercaptobenzothiazole (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Methyl Iodide (CH₃I) (1.1-1.5 eq)

-

Acetone (anhydrous)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptobenzothiazole (1.0 eq) and anhydrous acetone. Stir to dissolve or suspend the starting material.

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask. The K₂CO₃ acts as the base to deprotonate the nitrogen of the benzothiazole, forming the nucleophilic anion.

-

Methylating Agent Addition: Slowly add methyl iodide (1.1-1.5 eq) to the stirring suspension. Methyl iodide is a highly effective methylating agent but is toxic and a suspected carcinogen; handle with extreme care.

-

Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup - Filtration: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid K₂CO₃ and potassium iodide byproduct and wash the filter cake with a small amount of acetone.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the resulting residue, add deionized water and extract with ethyl acetate (3x). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with deionized water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Spectroscopic and Analytical Data

| Technique | Expected Observations | Comparative Notes |

| ¹H NMR | Aromatic protons (4H) expected in the δ 7.0-7.5 ppm range as complex multiplets. A sharp singlet for the N-CH₃ group (3H) is expected around δ 3.4-3.5 ppm. | The chemical shift of the N-CH₃ group in the oxygen analog, 3-methylbenzo[d]thiazol-2(3H)-one, is reported at δ 3.45 ppm (in CDCl₃), providing a strong reference point[8]. |

| ¹³C NMR | Aromatic carbons (6C) expected in the δ 110-140 ppm range. The thiocarbonyl (C=S) carbon is expected to be significantly downfield, likely >170 ppm. The N-CH₃ carbon is expected around δ 28-30 ppm. | For comparison, the carbonyl (C=O) carbon in 3-methylbenzo[d]thiazol-2(3H)-one appears at δ 170.0 ppm, and its N-CH₃ carbon is at δ 28.9 ppm[8]. The C=S carbon in the target thione is anticipated to be even further downfield. |

| FT-IR | Absence of N-H stretching band (present in precursor). Presence of C-H stretching from aromatic and methyl groups (~2900-3100 cm⁻¹). Characteristic C=S stretching vibration expected in the 1020-1250 cm⁻¹ region. Aromatic C=C stretching bands around 1450-1600 cm⁻¹. | The IR spectrum for a related benzothiazole derivative shows aromatic C-H stretches at 3048 and 3028 cm⁻¹ and C=C stretches at 1602 and 1479 cm⁻¹[1]. |

| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z = 181. |

Biological Activity and Mechanism of Action

The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[9]. Derivatives of 3-methylbenzo[d]thiazole-2(3H)-thione, specifically quinolinium salts, have emerged as promising antibacterial agents with a defined mechanism of action against multidrug-resistant bacteria.

Primary Mechanism: Inhibition of FtsZ

The primary antibacterial mechanism of action for derivatives of this compound is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein[10][11].

-

Target: FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential cytoskeletal protein in most bacteria.

-

Function: FtsZ polymerizes at the mid-cell to form the "Z-ring," a dynamic structure that acts as a scaffold for the recruitment of other cell division proteins. The constriction of the Z-ring is the driving force behind bacterial cytokinesis.

-

Inhibition: Small molecule inhibitors, such as derivatives of 3-methylbenzo[d]thiazole-2(3H)-thione, bind to FtsZ. This binding disrupts its GTPase activity and prevents its proper polymerization and dynamic assembly into a functional Z-ring[12]. This inhibition occurs at a site distinct from the GTP binding site, known as the inter-domain cleft, which offers selectivity over eukaryotic tubulin[13].

-

Result: The failure to form a functional Z-ring halts bacterial cell division. This leads to filamentation (cell elongation without division) and ultimately results in bacterial cell death.

Caption: Mechanism of FtsZ inhibition leading to bacterial cell death.

This targeted mechanism makes FtsZ an attractive target for developing new antibiotics, especially in the face of rising antimicrobial resistance[12][14].

Applications in Research and Development

The unique properties of 3-methylbenzo[d]thiazole-2(3H)-thione make it a valuable molecule for several applications:

-

Antibacterial Drug Discovery: It serves as a key starting material or fragment for the synthesis of novel FtsZ inhibitors to combat drug-resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci).

-

Organic Synthesis: In a non-biological context, it has been used as a reagent to convert epoxides into their corresponding episulfides (thiiranes), which are important intermediates in further chemical synthesis[2].

-

Scaffold for Medicinal Chemistry: The benzothiazole core is a "privileged structure" that can be further functionalized to explore other potential therapeutic applications, including anticancer and anti-inflammatory agents.

Safety and Handling

According to aggregated GHS information, 3-methylbenzo[d]thiazole-2(3H)-thione is classified as causing skin irritation (H315) and may cause respiratory irritation and serious eye irritation[2].

-

Handling: Always handle in a well-ventilated fume hood. Use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- Hamood, A. J. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.

-

Shimizu, M., & Shimazaki, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 413-416. Available at: [Link]

-

Abdallah, A. E. M., Elgemeie, G. H., & Jones, P. G. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 653–656. Available at: [Link]

- Geiger, D. M., & Bell, A. (1994). Process for the preparation of 2-mercaptobenzothiazole. U.S. Patent No. 5,367,082. Washington, DC: U.S. Patent and Trademark Office.

-

Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). Available at: [Link]

-

Cheng, M., et al. (2018). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry. Available at: [Link]

-

Cheng, M., et al. (2018). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Advances. Available at: [Link]

-

The Royal Society of Chemistry. (2024). Supporting Information for d4ob01725k. Available at: [Link]

-

Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 128-135. Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-MERCAPTOBENZOTHIAZOLE. In Some Chemicals Used as Solvents and in Polymer Manufacture. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 110. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385. Available at: [Link]

- Takeda Chemical Industries, Ltd. (1996). Process for producing n-methylated organic pigments. WIPO Patent No. WO1996008537A1.

-

Patsnap. (2024). What are FtsZ inhibitors and how do they work? Synapse. Available at: [Link]

-

Artaso, A., et al. (2023). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences, 24(13), 10582. Available at: [Link]

-

Read, M. L., & Codina, A. (2024). Benzo[d][1][15]oxathiole-2-thione. Molbank, 2024(3), M1891. Available at: [Link]

-

Reddit user discussion on r/Chempros. (2020). Methylation using iodomethane. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13625, Benzothiazolone. Retrieved January 27, 2026, from [Link].

-

Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(10), 1251. Available at: [Link]

-

Kalia, M., et al. (2021). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences, 8, 783700. Available at: [Link]

-

Chen, J., et al. (2013). Copper catalyzed three-component synthesis of benzothiazolones from o-iodoanilines, DMF, and potassium sulfide. RSC Advances, 3(44), 21391-21394. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74681, Naphtho[2,1-d]thiazole-2(3H)-thione. Retrieved January 27, 2026, from [Link].

Sources

- 1. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 13. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Benzothiazolethione Core: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzothiazolethione scaffold, a fused heterocyclic system of significant interest, has garnered considerable attention across diverse scientific disciplines. Its unique structural features and versatile reactivity have positioned it as a privileged motif in medicinal chemistry, materials science, and industrial applications. This technical guide provides an in-depth exploration of the benzothiazolethione class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, synthesis, and characterization of these molecules, with a particular focus on their burgeoning role in oncology drug discovery. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip the reader with a comprehensive understanding and practical knowledge of this important chemical entity.

The Benzothiazolethione Core: Structure and Tautomerism

The foundational structure of the benzothiazolethione class is a benzothiazole ring system substituted with a thione group at the 2-position. This seemingly simple molecule, with the chemical formula C₇H₅NS₂, exists in a tautomeric equilibrium between the thione and thiol forms: 2(3H)-benzothiazolethione and 2-mercaptobenzothiazole, respectively. While the name "mercaptobenzothiazole" is commonly used, spectroscopic evidence suggests that the thione form is the predominant tautomer, particularly in polar solvents.[1] This equilibrium is a critical determinant of the compound's chemical reactivity and its interactions in various systems.

The thione tautomer possesses a C=S double bond, while the thiol form contains a sulfhydryl (-SH) group. This dynamic equilibrium influences the molecule's ability to act as a hydrogen bond donor or acceptor, its coordination chemistry with metals, and its participation in various chemical reactions.

Caption: Thione-thiol tautomerism of the benzothiazolethione core.

Synthesis and Characterization

The synthesis of the benzothiazolethione core and its derivatives can be achieved through several established routes. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Benzothiazolethione Structure

A common and industrially relevant method for the synthesis of 2-mercaptobenzothiazole involves the reaction of aniline, carbon disulfide, and sulfur under high temperature and pressure.[2] This one-pot synthesis proceeds through a series of intermediates to yield the desired product.

Experimental Protocol: Synthesis of 2-Mercaptobenzothiazole

Materials:

-

Aniline

-

Carbon disulfide (CS₂)

-

Sulfur powder

-

Autoclave reactor

Procedure:

-

Charge the autoclave with aniline, carbon disulfide, and sulfur in appropriate molar ratios.

-

Seal the reactor and begin heating gradually. A typical heating profile involves a slow ramp to approximately 225°C, followed by a more moderate increase to around 275°C over several hours.[2]

-

Maintain the reaction at the final temperature for a specified duration to ensure complete conversion.

-

After the reaction is complete, cool the autoclave and carefully vent any excess pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of 2-Substituted Benzothiazole Derivatives

A versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles, such as aldehydes or benzoyl chlorides.[3][4]

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Molecular sieves (4 Å)

-

Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) on silica gel

Procedure:

-

To a solution of 2-aminothiophenol in dichloromethane, add the substituted aromatic aldehyde and molecular sieves.

-

Stir the reaction mixture at room temperature until the formation of the 2-aryl-2,3-dihydrobenzo[d]thiazole intermediate is complete (monitored by TLC).

-

Filter off the molecular sieves and add PCC on silica gel to the filtrate.

-

Stir the mixture until the oxidation to the 2-arylbenzothiazole is complete.[4]

-

Filter the reaction mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization

The structural elucidation and purity assessment of synthesized benzothiazolethione derivatives are crucial for ensuring the reliability of subsequent biological or material science studies. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The chemical shifts and coupling constants of the aromatic protons and the protons of the substituents provide detailed information about the molecular framework.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands include those for N-H, C=S, C=N, and C-S stretching.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[6][7]

Applications in Drug Development: A Focus on Oncology

The benzothiazolethione scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8] The focus of this section will be on their significant potential as anticancer agents.

Mechanism of Action in Cancer

Benzothiazolethione derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

3.1.1. Inhibition of Tyrosine Kinases

A prominent mechanism of action for many benzothiazole-based anticancer agents is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9] Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Benzothiazole derivatives can act as ATP-competitive inhibitors, binding to the catalytic domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[9]

Caption: Inhibition of the EGFR signaling pathway by benzothiazolethione derivatives.

3.1.2. Induction of Apoptosis

Many benzothiazolethione derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the disruption of the mitochondrial membrane potential and the activation of caspase cascades.[10]

Quantitative Data on Anticancer Activity

The anticancer efficacy of benzothiazolethione derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for selected derivatives, demonstrating their potent and, in some cases, selective anticancer activity.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dichlorophenyl chlorobenzothiazole 51 | Non-small cell lung cancer (HOP-92) | 0.0718 | [11] |

| Chlorophenyl oxothiazolidine benzothiazole 53 | HeLa (Cervical Cancer) | 9.76 | [11] |

| Compound 2 (2-aminobenzothiazole hybrid) | HCT-116 (Colon) | 5.61 | [8] |

| Compound 2 (2-aminobenzothiazole hybrid) | HEPG-2 (Liver) | 7.92 | [8] |

| Compound 2 (2-aminobenzothiazole hybrid) | MCF-7 (Breast) | 3.84 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.[12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzothiazolethione derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the benzothiazolethione derivative in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Applications in Materials Science and Industry

Beyond the realm of medicine, benzothiazolethiones have established themselves as crucial components in various industrial applications.

Corrosion Inhibition